molecular formula C20H20O4 B1246567 Ovalifoliolatin A

Ovalifoliolatin A

Cat. No. B1246567
M. Wt: 324.4 g/mol
InChI Key: BLQMQLZCNMRVFZ-BWDYHRDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ovalifoliolatin A is a natural product found in Boswellia ovalifoliolata with data available.

Scientific Research Applications

Total Synthesis and Conformational Study

  • The synthesis of Ovalifoliolatin B, closely related to Ovalifoliolatin A, was achieved, featuring a regioselective reduction and intramolecular etherification. This study contributes to understanding the structural properties of these compounds, which may have implications for their functional applications (Salih, Zakharov, & Beaudry, 2020).

Antibacterial Activity

  • Ovalifoliolatin A, extracted from Boswellia ovalifoliolata, showed promising antibacterial activity. This indicates its potential use in developing new antibacterial agents (Reddy et al., 2003).

Anticancer Properties

  • A study on Boswellia ovalifoliolata, from which Ovalifoliolatin A is derived, indicated its potential in treating Triple Negative Breast Cancer cells. This suggests that Ovalifoliolatin A may have applications in cancer therapy (Thummuri et al., 2014).

Antifungal and Antimicrobial Applications

  • Another study emphasized the antimicrobial and antifungal potentials of Boswellia ovalifoliolata extracts, pointing towards the possible application of Ovalifoliolatin A in treating various infections (Gebregiorgis, 2018).

Synthesis of Nanoparticles

  • Boswellia ovalifoliolata, containing Ovalifoliolatin A, was used in the biosynthesis of zinc oxide nanoparticles. This application suggests a role for Ovalifoliolatin A in nanotechnology and materials science (Supraja et al., 2016).

properties

Product Name

Ovalifoliolatin A

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(8E,13S)-13-hydroxy-4-methoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,15,18-heptaen-12-one

InChI

InChI=1S/C20H20O4/c1-23-19-11-8-14-4-2-3-5-17(21)18(22)12-15-6-9-16(10-7-15)24-20(19)13-14/h2,4,6-11,13,18,22H,3,5,12H2,1H3/b4-2+/t18-/m0/s1

InChI Key

BLQMQLZCNMRVFZ-BWDYHRDRSA-N

Isomeric SMILES

COC1=C2C=C(/C=C/CCC(=O)[C@H](CC3=CC=C(O2)C=C3)O)C=C1

Canonical SMILES

COC1=C2C=C(C=CCCC(=O)C(CC3=CC=C(O2)C=C3)O)C=C1

synonyms

ovalifoliolatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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